methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate
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Overview
Description
3-[[(4-tert-butylphenyl)-oxomethyl]amino]-1H-1,2,4-triazole-5-carboxylic acid methyl ester is a member of benzamides.
Scientific Research Applications
Antioxidant Activity and Physicochemical Properties
A study by Yüksek et al. (2015) focused on the synthesis of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants. The compounds were also evaluated for their physicochemical properties through various spectral data and potentiometric analysis in non-aqueous solvents, providing insights into their lipophilicity and thermal degradation kinetics (Yüksek et al., 2015).
Synthesis and Reactivity
Zelenov et al. (2014) developed a new approach for synthesizing 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides. This research contributed to understanding the reactivity and structural confirmation of these compounds, as verified by various spectroscopic methods (Zelenov et al., 2014).
Catalytic Performance in Cross-Coupling Reactions
Turek et al. (2014) synthesized palladium(II) complexes using triazole-based N-heterocyclic carbene ligands. They evaluated the catalytic performance of these complexes in the Suzuki–Miyaura cross-coupling reaction, highlighting their efficiency under mild conditions, which is significant for potential applications in catalysis (Turek et al., 2014).
Antimicrobial Activities
Bektaş et al. (2007) focused on the synthesis of new 1,2,4-triazole derivatives and their antimicrobial activities. This study presented an array of synthesized compounds and tested them against various microorganisms, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).
Coinage Metal Complexes and Non-Covalent Interactions
Turek et al. (2014) also synthesized coinage metal(I) complexes with triazole-based N-heterocyclic carbene ligands. The study provided insights into the bidentate coordination of these ligands and their impact on the formation of monomers aggregated via metallophilic contact, which is relevant for understanding the chemical behavior of these complexes (Turek et al., 2014).
properties
Product Name |
methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate |
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Molecular Formula |
C15H18N4O3 |
Molecular Weight |
302.33 g/mol |
IUPAC Name |
methyl 3-[(4-tert-butylbenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C15H18N4O3/c1-15(2,3)10-7-5-9(6-8-10)12(20)17-14-16-11(18-19-14)13(21)22-4/h5-8H,1-4H3,(H2,16,17,18,19,20) |
InChI Key |
LVKKWCOINMSBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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